molecular formula C21H21NO5 B2896364 (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid CAS No. 244132-31-8

(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid

Cat. No. B2896364
CAS RN: 244132-31-8
M. Wt: 367.401
InChI Key: UZEFBAHAZRPPFE-YJYMSZOUSA-N
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Description

“(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid” is a chemical compound. It has a molecular weight of 353.41 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C21H23NO4 .

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include compounds related to the specified chemical structure, are utilized as surfactants for carbon nanotubes (CNTs). These surfactants are further converted into enzymatically activated CNT surfactants, facilitating homogeneous aqueous nanotube dispersions under constant and physiological conditions. This innovation supports advancements in nanotechnology and materials science, offering a novel approach to managing nanotube dispersions in various applications (Cousins et al., 2009).

Synthons for Medicinal Chemistry

The related 4-fluoropyrrolidine derivatives serve as valuable synthons in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase IV inhibitors. These N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized via a method involving double fluorination, provide a streamlined route for creating diverse medicinal compounds. The process showcases the compound's significance in synthesizing intermediates like carboxamides and carbonitriles, underscoring its utility in drug development (Singh & Umemoto, 2011).

Solid-Phase Synthesis of Oligomers

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from analogues of neuraminic acid, facilitate the solid-phase synthesis of oligomers. These monomers are incorporated into oligomers ranging from one to eight units in length, demonstrating the compound's role in synthesizing complex biological molecules. This application is critical for biochemical research and the development of bioactive compounds (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

The compound's derivatives, specifically N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids, are instrumental in peptide synthesis. They serve as intermediates for preparing peptides with reversibly protected peptide bonds, aiding in the synthesis of 'difficult sequences' and reducing interchain association during solid-phase peptide synthesis. This highlights its critical role in the field of peptide chemistry and drug design (Johnson et al., 1993).

Mechanism of Action

Target of Action

Fmoc-Hyp(Me)-OH, also known as Fmoc-trans-4-methoxy-L-proline or (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues that make up the peptide chain .

Mode of Action

The compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The α-amino group is initially masked with a temporary protecting group, which is then removed . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Hyp(Me)-OH is the peptide synthesis pathway . The compound aids in the construction of a peptide chain on an insoluble solid support, which has several benefits: it allows for the separation of intermediate peptides from soluble reagents and solvents, many of the operations are amenable to automation, excess reagents can be employed to help drive reactions to completion, and physical losses can be minimized as the peptide remains attached to the support throughout the synthesis .

Pharmacokinetics

For instance, the stability of the compound under the conditions of peptide synthesis is crucial .

Result of Action

The result of Fmoc-Hyp(Me)-OH’s action is the successful synthesis of a peptide chain . It’s important to note that by-products arising from either incomplete reactions, side reactions, or impure reagents will accumulate on the resin during chain assembly and contaminate the final product .

Action Environment

The action of Fmoc-Hyp(Me)-OH is influenced by various environmental factors. Furthermore, the compound’s stability to repeated treatments used for Fmoc deprotection is crucial for the success of the synthesis .

properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEFBAHAZRPPFE-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Hyp(Me)-OH

CAS RN

244132-31-8
Record name (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
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